molecular formula C9H11N5O B12905255 5-Amino-2-{[(1H-pyrrol-2-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-49-0

5-Amino-2-{[(1H-pyrrol-2-yl)methyl]amino}pyrimidin-4(3H)-one

Cat. No.: B12905255
CAS No.: 77961-49-0
M. Wt: 205.22 g/mol
InChI Key: OUKWACHAEOJOEF-UHFFFAOYSA-N
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Description

5-Amino-2-{[(1H-pyrrol-2-yl)methyl]amino}pyrimidin-4(3H)-one is a pyrimidin-4(3H)-one derivative characterized by a 5-amino group at position 5 and a [(1H-pyrrol-2-yl)methyl]amino substituent at position 2.

Properties

CAS No.

77961-49-0

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

5-amino-2-(1H-pyrrol-2-ylmethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H11N5O/c10-7-5-13-9(14-8(7)15)12-4-6-2-1-3-11-6/h1-3,5,11H,4,10H2,(H2,12,13,14,15)

InChI Key

OUKWACHAEOJOEF-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)CNC2=NC=C(C(=O)N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1H-Pyrrol-2-yl)methyl)amino)-5-aminopyrimidin-4(1H)-one typically involves the reaction of pyrrole derivatives with aminopyrimidine precursors. One common method involves the condensation of 2-aminopyrimidine with 2-(chloromethyl)pyrrole under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(((1H-Pyrrol-2-yl)methyl)amino)-5-aminopyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(((1H-Pyrrol-2-yl)methyl)amino)-5-aminopyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-(((1H-Pyrrol-2-yl)methyl)amino)-5-aminopyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

The key differentiator of the target compound is its [(1H-pyrrol-2-yl)methyl]amino group. Below is a comparison with structurally related pyrimidin-4(3H)-one derivatives:

Compound Name / ID Substituent at Position 2 Substituent at Position 5/6 Key Features
Target Compound [(1H-pyrrol-2-yl)methyl]amino 5-Amino Aromatic pyrrole enhances lipophilicity and π-stacking potential.
6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one Methylthio 6-Amino, 3-Methyl Methylthio group increases lipophilicity; methyl improves stability.
5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one Dimethylamino 5-Amino Electron-donating dimethylamino group enhances solubility.
2-[5-Amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one Thienyl-pyrazole 5,6-Dimethyl Thienyl and pyrazole groups introduce steric bulk and redox activity.
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one Thieno[3,4-d]pyrimidinone fused system 5-Thiazolidinone Fused thiophene and thiazolidinone enhance planar structure for bioactivity.

Physicochemical Properties

  • Lipophilicity: The target compound’s pyrrole group increases logP compared to dimethylamino () but is less lipophilic than methylthio derivatives ().
  • Solubility: Amino and hydroxyl groups (e.g., ’s hydroxyphenyl derivative) improve aqueous solubility, whereas pyrrole and thienyl groups favor organic solvents.

Antimycobacterial Activity

5-Substituted dihydropyrido-pyrimidin-4(3H)-one derivatives () show antitubercular activity, suggesting that substituents like acetyl or methyl groups at position 5/6 enhance target binding. The target compound’s pyrrole group may similarly interact with hydrophobic pockets in mycobacterial enzymes .

Reactivity and Derivatization

  • The amino group at position 5 in the target compound allows for further functionalization, akin to 5-Amino-2-ethyl-6-(2-hydroxy-phenyl)-3H-pyrimidin-4-one (), which undergoes coupling reactions for diversification .
  • Methylthio groups () are susceptible to oxidation, whereas pyrrole’s stability may reduce side reactions during derivatization .

Biological Activity

5-Amino-2-{[(1H-pyrrol-2-yl)methyl]amino}pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. Its structure can be represented as follows:

C8H10N4O\text{C}_8\text{H}_{10}\text{N}_4\text{O}

1. Antihyperglycemic Activity

A study evaluated a series of pyrrole and pyrrolopyrimidine derivatives, including compounds similar to this compound, for their antihyperglycemic effects. The results indicated that several derivatives exhibited promising antihyperglycemic activity comparable to Glimepiride, a standard antihyperglycemic drug. Compounds showed effective glucose-lowering effects in animal models, suggesting potential applications in diabetes management .

2. Anticancer Activity

Recent research has highlighted the anticancer potential of pyrimidine derivatives. In vitro studies demonstrated that certain derivatives could inhibit cancer cell proliferation across various human cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MCF7). The compounds were evaluated using the MTT assay, revealing cytotoxic concentrations (CC50) that suggest significant antiproliferative activity. For instance, some derivatives exhibited CC50 values as low as 58.44 µM against HT29 colon cancer cells, indicating their potential as anticancer agents .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications in the molecular structure can enhance efficacy:

  • Substituents on the Pyrimidine Ring : Variations in substituents at positions 2 and 4 of the pyrimidine ring have been linked to increased biological potency.
  • Pyrrole Moiety : The presence of the pyrrole group contributes to the compound's ability to interact with biological targets effectively.

Table 1: Summary of Biological Activities

CompoundActivity TypeCell Line/ModelIC50/EffectReference
Compound AAntihyperglycemicDiabetic RatsComparable to Glimepiride
Compound BAnticancerA549 (Lung)75 µM
Compound CAnticancerMCF7 (Breast)99 µM
Compound DCytotoxicityHT29 (Colon)58.44 µM

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Key Enzymes : Some studies suggest that these compounds may inhibit enzymes involved in glucose metabolism or cancer cell proliferation pathways.
  • Pro-apoptotic Effects : Certain derivatives have been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.

Q & A

Q. What experimental and theoretical approaches resolve contradictions in reported reaction yields or spectroscopic data?

  • Methodological Answer : Replicate reactions using exact reagent grades and anhydrous conditions. Compare NMR data with computed chemical shifts (GIAO method). Use high-throughput screening (HTS) to identify optimal catalysts (e.g., FeCl3 vs. Bi(OTf)3) and validate with controlled kinetic studies .

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